7-Methyl-2-(methylthio)benzo[d]thiazole
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Overview
Description
7-Methyl-2-(methylthio)benzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products . The compound features a benzothiazole ring with a methyl group at the 7th position and a methylthio group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(methylthio)benzo[d]thiazole can be achieved through various methods. One common approach involves the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods . Another method includes the regioselective synthesis involving the reaction of functionalized benzothiazole with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of thiazole synthesis, such as the use of metal-catalyzed reactions and microwave-assisted procedures, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles .
Scientific Research Applications
7-Methyl-2-(methylthio)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its neuroprotective and anticancer properties.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(methylthio)benzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby exerting neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar structure but lacks the methylthio group at the 2nd position.
2-(Methylmercapto)benzothiazole: Another name for 7-Methyl-2-(methylthio)benzo[d]thiazole.
Benzothiazole: The parent compound without any substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and methylthio groups enhances its reactivity and potential biological activities compared to its unsubstituted counterparts .
Properties
Molecular Formula |
C9H9NS2 |
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Molecular Weight |
195.3 g/mol |
IUPAC Name |
7-methyl-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NS2/c1-6-4-3-5-7-8(6)12-9(10-7)11-2/h3-5H,1-2H3 |
InChI Key |
DPVSTMDDLHZGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)SC |
Origin of Product |
United States |
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